3-Acetoxy-5-pregnen-20-one, also known as 3β-acetoxy-5-pregnen-20-one, is a steroid compound derived from pregnenolone. This compound plays a significant role in the field of biochemistry and pharmacology due to its structural similarity to various hormones. It is classified as a steroidal compound and is primarily used in scientific research related to steroid synthesis and hormone studies.
The primary source for the synthesis of 3-acetoxy-5-pregnen-20-one is pregnenolone, a naturally occurring steroid hormone synthesized from cholesterol in the body. Pregnenolone can be obtained from various biological sources or synthesized in the laboratory.
3-Acetoxy-5-pregnen-20-one is classified under:
The synthesis of 3-acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. A common synthetic route includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
3-Acetoxy-5-pregnen-20-one can undergo several chemical reactions:
Common reagents for these reactions include sodium hypoiodite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.
The mechanism of action of 3-acetoxy-5-pregnen-20-one primarily involves its role as a precursor in steroidogenesis. It serves as an intermediate in the biosynthesis of various steroid hormones, influencing physiological processes such as metabolism, immune response, and reproductive functions.
The conversion of 3-acetoxy-5-pregnen-20-one into other steroid derivatives often involves enzymatic or chemical transformations that modify its functional groups, facilitating its biological activity.
Relevant data includes:
3-Acetoxy-5-pregnen-20-one has several scientific applications:
This compound's significance lies in its versatility within biochemical research and potential therapeutic applications, making it an important subject of study in medicinal chemistry and endocrinology.
3β-Acetoxy-5-pregnen-20-one (systematic name: pregn-5-en-3β-ol-20-one 3β-acetate), commonly termed pregnenolone acetate, represents a pivotal synthetic and biosynthetic intermediate in steroid chemistry. This C23H34O3 compound (molecular weight: 358.52 g·mol⁻¹) features a Δ5-unsaturated steroid nucleus with acetylated 3β-hydroxy and C20-ketone functionalities [7] [10]. Its structural duality—combining metabolic stability from C3-acetylation with the reactivity of the Δ5 bond and carbonyl group—enables diverse chemical transformations central to producing pharmacologically significant steroids. The compound crystallizes in an orthorhombic system (space group P212121) with characteristic ring conformations: chair (A/C), half-chair (B), and envelope (D) [6]. As summarized in Table 1, its identifiers and properties underscore its role as a foundational scaffold in steroidal research.
Table 1: Fundamental Chemical and Physical Properties of 3β-Acetoxy-5-pregnen-20-one
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1778-02-5 | [7] [10] |
| Systematic Name | [(3S,8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
| Molecular Formula | C23H34O3 | [7] |
| Molecular Weight | 358.52 g·mol⁻¹ | [10] |
| Melting Point | 149–152°C | [10] |
| Specific Rotation ([α]D) | +22° (c=2, ethanol) | [10] |
| Crystal System | Orthorhombic | [6] |
Pregnenolone acetate emerged in mid-20th century pharmaceutical development as a synthetic derivative of pregnenolone, an endogenous steroid first isolated from ovarian tissue in 1934. Its initial industrial applications capitalized on improved stability and bioavailability compared to unesterified pregnenolone. French pharmaceutical markets commercialized it in topical formulations (e.g., Antofin, Previsone) containing 1% pregnenolone acetate combined with 10% "sex hormone" for managing premature skin aging. Clinical studies from the 1950s–1980s reported efficacy in reducing wrinkles in elderly patients through mechanisms involving enhanced skin hydration. Notably, a 0.5% cream formulation demonstrated statistically significant cosmetic improvements, though the precise molecular mechanism remained undetermined [1] [3]. Regulatory shifts led to its market withdrawal in France in 1992, coinciding with heightened scrutiny of over-the-counter steroid products. While not originally marine-derived, its structural similarity to bioactive sterols from marine invertebrates (e.g., sponges and corals) later positioned it as a synthetic analog for probing ecological sterol biosynthesis. Research into marine Δ5-sterol metabolism subsequently identified pregnenolone acetate-like structures as tools for elucidating evolutionary conservation in steroidogenic pathways across taxa [1].
3β-Acetoxy-5-pregnen-20-one serves as a branch-point intermediate in both endogenous and engineered steroidogenesis, leveraging its C20 ketone and Δ5 unsaturation for enzymatic or chemical modifications. In mammalian systems, it parallels endogenous pregnenolone (3β-hydroxy-5-pregnen-20-one) as a precursor to progesterone, glucocorticoids, and androgens. Boar testis homogenate studies demonstrate its enzymatic conversion to 16-unsaturated C19 steroids via 5-pregnene-3β,20β-diol, yielding androstadienol (andien-β) at 16.0% efficiency—comparable to pregnenolone (25.6%) [2]. This pathway, dependent on NADPH/NADH cofactors, highlights its competence as a substrate for 20β-hydroxysteroid dehydrogenase (20β-HSD) and C17–C20 lyase enzymes.
Synthetically, the C20 ketone enables carbonyl-specific reactions critical for generating modified pregnane derivatives. For example:
Table 2: Key Biosynthetic and Synthetic Derivatives of 3β-Acetoxy-5-pregnen-20-one
| Derivative | Application/Pathway | Significance | Source |
|---|---|---|---|
| 5-Pregnene-3β,20β-diol | Andien-β biosynthesis | 16-Unsaturated C19 steroid precursor | [2] |
| 3β-Acetoxy-14β,17β-ethano-5-pregnen-20-one | Neurosteroid analogs | GABAA receptor modulation studies | [5] |
| 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one | B-homosteroid synthesis | Rearranged steroid scaffolds | [6] |
| 7-Keto-Δ5-steroids | Aromatase/cell replication inhibitors | Cancer chemotherapy intermediates | [9] |
As a Δ5-pregnene derivative, 3β-acetoxy-5-pregnen-20-one exemplifies conformational flexibility critical for steroid bioactivity. X-ray crystallography reveals its A/B ring junction adopts an anti fusion, with chair (A/C), half-chair (B), and envelope (D) conformations facilitating receptor binding or enzymatic processing [6]. The 3β-acetate group enhances lipophilicity—logP ≈5.09—promoting cell membrane permeability, while the unmodified Δ5 bond enables allylic oxidations at C7. Copper-catalyzed oxidation using t-butyl hydroperoxide (TBHP) converts it to 7-keto-Δ5-steroids (e.g., 3β-acetoxy-7-oxo-5-pregnen-20-one), potent inhibitors of sterol biosynthesis and aromatase activity in cancer cells [9].
Structurally, it anchors diverse synthetic classes:
Its synthetic versatility and biosynthetic relevance cement 3β-acetoxy-5-pregnen-20-one as an indispensable molecular scaffold in steroid chemistry, bridging foundational biochemistry and modern medicinal design.
Table 3: Characteristic Structural Features of 3β-Acetoxy-5-pregnen-20-one
| Structural Element | Conformation/Geometry | Functional Implication |
|---|---|---|
| A/B Ring Fusion | Anti (5β-H) | Enzymatic recognition for 3β-HSD conversion |
| C3 Acetoxy Group | β-Equatorial orientation | Enhanced lipophilicity & metabolic stability |
| Δ5 Double Bond | Half-chair B-ring | Susceptibility to allylic oxidation |
| C20 Ketone | Planar carbonyl | Nucleophile addition (e.g., hydrazone formation) |
| D-Ring | Envelope (C13 deviation: 0.726 Å) | Synthetic accessibility for ring bridging |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5